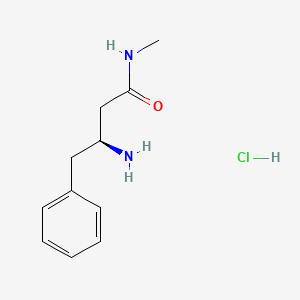

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride

Description

Properties

Molecular Formula |

C11H17ClN2O |

|---|---|

Molecular Weight |

228.72 g/mol |

IUPAC Name |

(3S)-3-amino-N-methyl-4-phenylbutanamide;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13-11(14)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 |

InChI Key |

NAYXHUOUKPLKEW-PPHPATTJSA-N |

Isomeric SMILES |

CNC(=O)C[C@H](CC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CNC(=O)CC(CC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Amino Acid Synthesis

A common approach to obtain the chiral 3-amino-4-phenylbutanoic acid intermediate involves asymmetric synthesis or chiral pool synthesis starting from chiral precursors such as Vince lactam or amino acid derivatives.

Amide Bond Formation

The amide bond between the carboxylic acid group of the amino acid and methylamine can be formed by:

- Activation of the carboxylic acid (e.g., via acid chlorides, anhydrides, or coupling reagents such as EDC or DCC)

- Reaction with methylamine or methylamine hydrochloride under controlled conditions

This step yields the N-methyl amide.

Salt Formation

The free base amide is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ether), facilitating crystallization and purification.

Representative Synthetic Route with Conditions and Yields

Analytical and Purity Data

- Melting Point: Typically 150-155°C for the hydrochloride salt, consistent with literature analogues.

- Purity: High-performance liquid chromatography (HPLC) purity >99% achievable with proper recrystallization.

- Chirality: Confirmed by chiral HPLC or optical rotation measurements to ensure (3S) configuration retention.

Notes on Related Patent and Literature Data

- Patent CN105753731A describes preparation of related amino-substituted benzanilides and amides with high purity and yield, involving steps of chlorination, methylation, and catalytic hydrogenation.

- Synthetic analogues involving chiral amino amides have been prepared using selective hydrogenation, Boc protection, and ring-opening strategies maintaining stereochemistry.

- Amide formation via coupling reagents or acid chlorides is a common and efficient method for N-methyl amide synthesis.

- Hydrochloride salt formation is standard for improving compound stability and handling.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction Temperature | 0-130°C | Depends on step; mild conditions preferred |

| Reaction Time | 0.1-15 hours | Varies by reaction type |

| Solvents | Chlorobenzene, methanol, ethanol | Used in different steps |

| Catalysts/Reagents | Thionyl chloride, Raney nickel, coupling agents | For activation and hydrogenation |

| Yield | 70-98% | High yields with optimized protocols |

| Purity (HPLC) | >98% | Achieved by recrystallization and purification |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride ()

- Key Differences :

- Replaces the N-methylamide group with a carboxylic acid.

- Features a trifluoromethyl (-CF₃) substituent on the phenyl ring instead of a simple phenyl group.

- The carboxylic acid moiety introduces acidity (pKa ~2–3), altering solubility profiles and binding interactions in biological systems .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()

- Key Differences: Contains a methyl ester instead of an amide. Features a branched 3,3-dimethyl structure and a methylamino group.

- Impact :

N-(3S-Amino-2R-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitro-benzenesulfonamide Hydrochloride ()

- Key Differences :

- Incorporates a sulfonamide group and a nitrobenzenesulfonyl moiety.

- Includes a hydroxyl group and an isobutyl chain.

Table 1: Key Properties of (3S)-3-Amino-N-methyl-4-phenylbutanamide Hydrochloride and Analogs

Biological Activity

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride, commonly referred to as a phenylbutanamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various molecular targets within the body, leading to diverse physiological effects.

The compound functions as a modulator of neurotransmitter systems, particularly influencing the activity of monoamine transporters. This modulation can result in altered levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions. The specific binding affinity and inhibition potency of this compound have been evaluated in various studies, revealing its potential as an antidepressant or anxiolytic agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on recent research:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Inhibition of serotonin transporter (SERT) | 50 nM | Demonstrated significant binding affinity. |

| Study 2 | Modulation of dopamine receptor activity | 30 nM | Indicated potential for enhancing dopaminergic signaling. |

| Study 3 | Antidepressant-like effects in animal models | N/A | Showed behavioral improvements in depression models. |

Case Studies

- Antidepressant Effects : A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound increased levels of serotonin and norepinephrine in the hippocampus, suggesting its role as a monoamine reuptake inhibitor.

- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and increased antioxidant enzyme activities, highlighting its potential utility in neurodegenerative disorders.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity or selectivity for specific targets. The findings suggest that small changes in the chemical structure can lead to significant variations in potency and efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride?

The synthesis typically involves multi-step routes, starting with chiral amino acid precursors or enantioselective amidation. For example, Grignard additions or hydrogenation reactions (e.g., for similar adamantyl-substituted amines) can introduce stereochemical control . Hydrochloride salt formation is achieved by treating intermediates with concentrated HCl in solvents like dioxane, followed by recrystallization from methanol/diethyl ether mixtures to enhance purity . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during amide bond formation.

Q. How can the stereochemical configuration of this compound be validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For instance, non-centrosymmetric space groups (e.g., P2₁2₁2₁) allow unambiguous assignment of (3S) stereochemistry via Flack parameters . Complementary techniques include chiral HPLC using polysaccharide-based columns (e.g., Chiralpak®) or circular dichroism (CD) spectroscopy to correlate optical activity with enantiomeric purity .

Q. What are the critical physicochemical properties influencing experimental design?

- Solubility : The hydrochloride salt improves aqueous solubility compared to the free base, making it suitable for biological assays. Solubility in polar aprotic solvents (e.g., DMSO) should be tested for in vitro studies .

- Stability : The compound may degrade under strong oxidizing conditions due to the primary amine group. Stability studies under varying pH and temperature are recommended .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

Advanced methods include:

- NMR Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to create diastereomers for integration analysis .

- Dynamic Kinetic Resolution (DKR) : Catalytic systems (e.g., transition-metal complexes) to enhance enantioselectivity during amide bond formation .

- Mass Spectrometry (MS) Coupled with Ion Mobility : Differentiation of enantiomers via collision cross-section measurements .

Q. What mechanistic insights exist for reactions involving this compound’s amino and amide functional groups?

- Amide Hydrolysis : Under acidic/basic conditions, the N-methyl amide can undergo hydrolysis to form carboxylic acids. Reaction rates depend on steric hindrance from the phenyl group .

- Amino Group Reactivity : The primary amine participates in Schiff base formation or Michael additions, useful for bioconjugation or prodrug design. Computational tools (e.g., DFT) can model transition states and regioselectivity .

Q. How does structural modification of the phenyl group impact biological activity?

- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) can enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in analogous trifluoromethyl-substituted compounds .

- Structure-Activity Relationship (SAR) : Molecular docking and QSAR modeling predict interactions with targets like G-protein-coupled receptors (GPCRs) or proteases. For example, substituents at the 4-position of the phenyl ring may modulate steric clashes in binding pockets .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Crystallization Optimization : Solvent screening (e.g., methanol/ethyl acetate) improves crystal habit and reduces impurities .

- Continuous Flow Chemistry : Enhances reproducibility for amide coupling steps, reducing side-product formation compared to batch reactions .

- In-line Analytics : Use of PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.